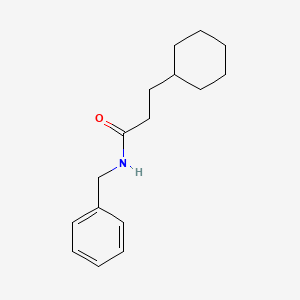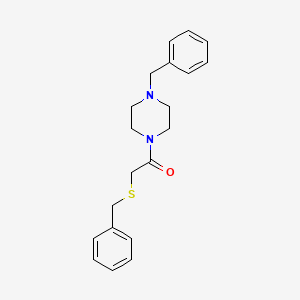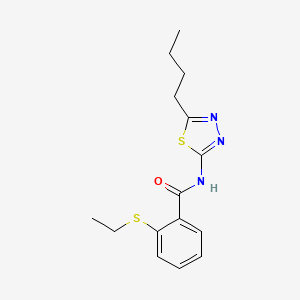![molecular formula C18H22N2O5S2 B11169748 2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B11169748.png)
2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group and a butylsulfamoyl phenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with 4-(butylsulfamoyl)phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-N-[4-(chlorosulfamoyl)phenyl]acetamide
- 2-(benzenesulfonyl)-N-[4-(methylsulfamoyl)phenyl]acetamide
- 2-(benzenesulfonyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide
Uniqueness
2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butylsulfamoyl group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C18H22N2O5S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C18H22N2O5S2/c1-2-3-13-19-27(24,25)17-11-9-15(10-12-17)20-18(21)14-26(22,23)16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3,(H,20,21) |
InChI Key |
CXTCWSCFWFLQDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pentanamide](/img/structure/B11169668.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxybenzamide](/img/structure/B11169672.png)


![2-ethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169685.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-4-phenoxybutan-1-one](/img/structure/B11169686.png)

![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B11169700.png)

![N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-4-(propanoylamino)benzamide](/img/structure/B11169729.png)
![N-[4-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11169736.png)
![1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169754.png)
